(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one
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Overview
Description
(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one is a complex organic compound that features a variety of functional groups, including a tert-butyldimethylsilyl ether, a chloro group, a fluoro group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one typically involves multiple steps, starting from simpler precursors. The tert-butyldimethylsilyl (TBDMS) group is often introduced to protect the hydroxyl group during the synthesis. The chlorination and fluorination steps are carried out under controlled conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield different products.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution of the chloro group can introduce a variety of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. The presence of the chloro and fluoro groups, in particular, can influence the compound’s interaction with biological molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, influencing their activity. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity to certain molecular targets, while the tert-butyldimethylsilyl group can protect the compound from metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexanol: This compound also features tert-butyldimethylsilyl groups and is used in similar synthetic applications.
tert-Butyl substituted hetero-donor TADF compounds: These compounds incorporate tert-butyl groups to enhance solubility and reduce aggregation in materials science applications.
Uniqueness
What sets (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one apart is its combination of functional groups, which allows for a wide range of chemical transformations and applications. The specific stereochemistry of the compound also plays a crucial role in its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H20ClFO4Si |
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Molecular Weight |
298.81 g/mol |
IUPAC Name |
(3S,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H20ClFO4Si/c1-10(2,3)18(4,5)17-8-7(6-14)16-9(15)11(8,12)13/h7-8,14H,6H2,1-5H3/t7-,8-,11-/m1/s1 |
InChI Key |
WIJXXVBOCYOHSD-SOCHQFKDSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](OC(=O)[C@@]1(F)Cl)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(=O)C1(F)Cl)CO |
Origin of Product |
United States |
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